molecular formula C11H17N3OS B5388495 N-cyclopentyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

N-cyclopentyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B5388495
M. Wt: 239.34 g/mol
InChI Key: APQCBHKKKJWWME-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a compound with a molecular formula of C11H17N3OS. It is characterized by the presence of an imidazole ring, a cyclopentyl group, and a sulfanylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves the formation of the imidazole ring followed by the introduction of the cyclopentyl and sulfanylacetamide groups. One common method involves the reaction of 1-methylimidazole with cyclopentanone in the presence of a base to form the cyclopentyl-substituted imidazole. This intermediate is then reacted with chloroacetamide in the presence of a thiol reagent to introduce the sulfanylacetamide group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-cyclopentyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The sulfanylacetamide moiety may interact with thiol groups in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the imidazole ring, cyclopentyl group, and sulfanylacetamide moiety allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

N-cyclopentyl-2-(1-methylimidazol-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3OS/c1-14-7-6-12-11(14)16-8-10(15)13-9-4-2-3-5-9/h6-7,9H,2-5,8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQCBHKKKJWWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101325161
Record name N-cyclopentyl-2-(1-methylimidazol-2-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101325161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726784
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

878425-90-2
Record name N-cyclopentyl-2-(1-methylimidazol-2-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101325161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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